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Abstract
AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2). As a PAM, AZD-8529 does not activate the mGluR2 receptor

directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers

a nuanced approach to modulating glutamatergic neurotransmission, a key pathway implicated

in various neuropsychiatric and neurological disorders. This technical guide provides a

comprehensive overview of the preclinical and clinical data on AZD-8529, detailing its

pharmacological profile, key experimental methodologies, and the underlying signaling

pathways.

Introduction to mGluR2 and the Rationale for
Positive Allosteric Modulation
Metabotropic glutamate receptor 2 (mGluR2), a member of the Group II mGluRs, is a G-protein

coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and

neuronal excitability. Primarily located on presynaptic terminals, mGluR2 activation leads to the

inhibition of glutamate release, thereby functioning as an autoreceptor that provides negative

feedback to glutamatergic synapses. This modulation of glutamate, the principal excitatory

neurotransmitter in the central nervous system (CNS), is critical for maintaining synaptic

homeostasis.
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Dysregulation of glutamatergic signaling has been implicated in the pathophysiology of several

disorders, including schizophrenia, anxiety, and substance use disorders. Consequently,

mGluR2 has emerged as a promising therapeutic target. Positive allosteric modulators (PAMs)

like AZD-8529 offer a distinct advantage over orthosteric agonists. By binding to a

topographically distinct site on the receptor, PAMs only potentiate the receptor's activity in the

presence of endogenous glutamate, preserving the natural spatial and temporal dynamics of

synaptic transmission. This can potentially lead to a better safety and tolerability profile

compared to direct agonists.

Pharmacological Profile of AZD-8529
AZD-8529 has been characterized through a series of in vitro and in vivo studies,

demonstrating its potency, selectivity, and functional effects as an mGluR2 PAM.

In Vitro Pharmacology
The in vitro activity of AZD-8529 has been assessed using various assays, including binding

and functional assays in cell lines expressing recombinant human mGluR subtypes.

Table 1: In Vitro Pharmacological Data for AZD-8529
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Parameter Value Assay System Reference

Binding Affinity (Ki) 16 nM Not specified [1]

Potency (EC50) 195 nM

[35S]GTPγS binding

in CHO cells

expressing human

mGluR2

[1]

285 ± 20 nM
Fluorescence-based

assay

Efficacy (Emax)

110% (max

potentiation of Emax

by 1.3-fold)

[35S]GTPγS binding

in CHO cells

expressing human

mGluR2

[1]

Glutamate EC50 Shift 7.4-fold

[35S]GTPγS binding

in CHO cells

expressing human

mGluR2

[1]

Selectivity Profile
AZD-8529 exhibits high selectivity for mGluR2 over other mGluR subtypes and a broad range

of other receptors and ion channels.

Table 2: Selectivity of AZD-8529 for mGluR Subtypes
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Receptor Subtype Activity EC50 / IC50 Reference

mGluR1
No PAM activity up to

20-25 µM
> 25 µM

mGluR3
No PAM activity up to

20-25 µM
> 25 µM

mGluR4
No PAM activity up to

20-25 µM
> 25 µM

mGluR5 Weak PAM activity 3.9 µM [1]

mGluR7
No PAM activity up to

20-25 µM
> 25 µM

mGluR8 Antagonism 23 µM [1]

Furthermore, when evaluated at a concentration of 10 µM in a panel of 161 receptors,

enzymes, and ion channels, AZD-8529 showed only modest activity at nine targets,

underscoring its specificity.[1]

In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the central nervous system activity and potential

therapeutic effects of AZD-8529 in animal models.

Table 3: In Vivo Preclinical Data for AZD-8529
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Animal Model Effect
Effective Dose
Range

Route of
Administration

Reference

Murine model of

schizophrenia

(phencyclidine-

induced hyper-

locomotion)

Reversal of

hyper-locomotion

57.8 to 115.7

mg/kg

Subcutaneous

(sc)
[1]

Squirrel monkeys

(nicotine self-

administration)

Decreased

nicotine self-

administration

0.3 - 3 mg/kg
Intramuscular

(i.m.)
[2]

Squirrel monkeys

(nicotine- and

cue-induced

reinstatement)

Reduced

reinstatement of

nicotine seeking

Not specified
Intramuscular

(i.m.)
[2]

Rats (nicotine-

induced

dopamine

release in

nucleus

accumbens)

Decreased

dopamine

release

Not specified Not specified [2]

Key Experimental Methodologies
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors. The binding of

an agonist to the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP

analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is proportional to

the degree of receptor activation.

Detailed Protocol:

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human

mGluR2 are cultured and harvested. The cells are then homogenized in a buffer (e.g., 50
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mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is

washed and resuspended in assay buffer.

Assay Buffer Composition: A typical assay buffer includes Tris-HCl, MgCl2, NaCl, and GDP.

Incubation: Membranes are incubated in the assay buffer with varying concentrations of

AZD-8529 and a fixed concentration of glutamate.

Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.

Incubation Period: The reaction mixture is incubated at 30°C for a defined period (e.g., 60

minutes) to allow for [35S]GTPγS binding.

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber

filters to separate bound from free [35S]GTPγS. The filters are then washed with ice-cold

buffer.

Quantification: The amount of radioactivity retained on the filters is quantified using a

scintillation counter.

Data Analysis: Non-specific binding is determined in the presence of a saturating

concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific

binding from total binding. EC50 and Emax values are determined by non-linear regression

analysis of the concentration-response curves.

[35S]GTPγS Binding Assay Workflow

CHO-hmGluR2
Membrane Preparation

Membranes + AZD-8529
+ Glutamate + GDP

Resuspend in
assay buffer Add [35S]GTPγS Incubate at 30°C Rapid FiltrationTerminate reaction Scintillation Counting Data Analysis

(EC50, Emax)

Click to download full resolution via product page

[35S]GTPγS Binding Assay Workflow

In Vivo Microdialysis in Rats
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This technique allows for the measurement of extracellular neurotransmitter levels in specific

brain regions of freely moving animals.

Detailed Protocol:

Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically

implanted into the brain region of interest, such as the nucleus accumbens. The cannula is

secured to the skull with dental cement.

Recovery: Animals are allowed to recover from surgery for a specified period.

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the

guide cannula.

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow

flow rate (e.g., 1-2 µL/min).

Equilibration: The system is allowed to equilibrate to establish a stable baseline of

neurotransmitter levels.

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20

minutes) before and after the administration of AZD-8529 and the stimulus (e.g., nicotine).

Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine) in the

dialysate samples is quantified using high-performance liquid chromatography with

electrochemical detection (HPLC-ED).

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the

baseline levels.

In Vivo Microdialysis Workflow

Stereotaxic Implantation
of Guide Cannula

Post-operative
Recovery

Insert Microdialysis
Probe Perfuse with aCSF Establish Baseline Collect Dialysate

(Pre- and Post-Drug)
HPLC-ED Analysis

of Neurotransmitters
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In Vivo Microdialysis Workflow

Nicotine Self-Administration in Squirrel Monkeys
This is a widely used operant conditioning paradigm to study the reinforcing effects of drugs of

abuse.

Detailed Protocol:

Catheter Implantation: Squirrel monkeys are surgically implanted with an intravenous

catheter.

Training: Monkeys are trained to press a lever to receive an intravenous infusion of nicotine.

The reinforcement schedule can vary (e.g., fixed-ratio).

Stable Responding: Once stable responding for nicotine is established, the effects of AZD-
8529 are tested.

Drug Administration: AZD-8529 or vehicle is administered intramuscularly prior to the self-

administration session.

Data Collection: The number of lever presses and nicotine infusions are recorded during the

session.

Reinstatement Testing: To model relapse, after a period of extinction (lever pressing no

longer delivers nicotine), the ability of a priming dose of nicotine or drug-associated cues to

reinstate lever pressing is assessed with and without AZD-8529 pre-treatment.[2]

Control for Non-specific Effects: The effect of AZD-8529 on responding for a non-drug

reinforcer (e.g., food) is also tested to ensure that the observed effects on nicotine self-

administration are not due to general motor impairment or sedation.[2]

mGluR2 Signaling Pathway
Activation of mGluR2 by glutamate, and potentiation by AZD-8529, initiates an intracellular

signaling cascade that ultimately leads to the inhibition of neurotransmitter release.
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mGluR2 Signaling Pathway

As depicted in the diagram, the binding of glutamate to mGluR2, potentiated by AZD-8529,

activates the associated Gi/o G-protein. This leads to two primary downstream effects:
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The Gαi/o subunit inhibits adenylyl cyclase, which reduces the production of cyclic AMP

(cAMP) and subsequently decreases the activity of protein kinase A (PKA).

The Gβγ subunit directly inhibits voltage-gated calcium channels.

Both of these pathways converge to reduce the influx of calcium into the presynaptic terminal,

which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and

the subsequent release of neurotransmitters like glutamate.

Clinical Development of AZD-8529
AZD-8529 has been investigated in clinical trials for schizophrenia.

Table 4: Overview of a Phase IIa Clinical Trial of AZD-8529 in Schizophrenia
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Parameter Details Reference

NCT Identifier NCT00921804 [3]

Study Title

A Study to Assess the Efficacy,

Safety, and Tolerability of

AZD8529 in Adult

Schizophrenia Patients

[3]

Phase Phase IIa

Study Design

Double-blind, placebo-

controlled, active-controlled

(risperidone), randomized,

parallel-group

[4]

Patient Population
Adult patients with

schizophrenia
[4]

Treatment Arms
AZD-8529 (40 mg daily),

Risperidone (4 mg), Placebo
[4]

Treatment Duration 28 days [4]

Primary Outcome

Change from baseline in the

Positive and Negative

Syndrome Scale (PANSS) total

score

[1][4]

Results

No significant difference was

observed between AZD-8529

and placebo in the primary

outcome. Risperidone, the

active control, showed a

significant improvement

compared to placebo.

[1][4]

Safety and Tolerability AZD-8529 was generally well-

tolerated. The most common

adverse events were

headache, schizophrenia, and

dyspepsia. In healthy

[1]
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volunteers, single doses up to

310 mg and repeated doses

up to 250 mg once daily for 15

days were administered, with

mild adverse events including

headache and gastrointestinal

upsets.

CNS Penetration

In healthy volunteers,

cerebrospinal fluid (CSF)

levels of AZD-8529 were

approximately half of the

plasma free-fraction, indicating

good blood-brain barrier

penetration.

[1]

The results of this trial did not support a role for mGluR2 positive allosteric modulation with

AZD-8529 as a monotherapy for the treatment of acute symptoms in schizophrenia.[4]

Summary and Future Directions
AZD-8529 is a potent and selective mGluR2 PAM that has been extensively characterized in

preclinical studies. It demonstrates a clear mechanism of action, effectively modulating

glutamatergic signaling in vitro and showing efficacy in animal models of neuropsychiatric and

substance use disorders. However, a Phase IIa clinical trial in patients with schizophrenia did

not show efficacy as a monotherapy.

Despite the negative outcome in the schizophrenia trial, the role of mGluR2 modulation in other

CNS disorders remains an area of active investigation. The preclinical data, particularly in the

context of substance use disorders, suggest that AZD-8529 or other mGluR2 PAMs may hold

therapeutic potential. Future research could explore the efficacy of AZD-8529 in different

patient populations, as an adjunctive therapy, or for other indications where glutamatergic

dysregulation is a key pathological feature. The detailed understanding of its pharmacology and

mechanism of action, as outlined in this guide, provides a solid foundation for the continued

exploration of this therapeutic approach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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